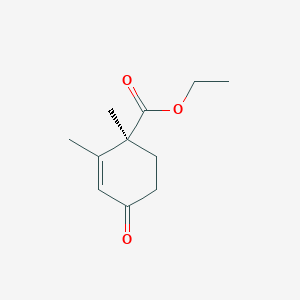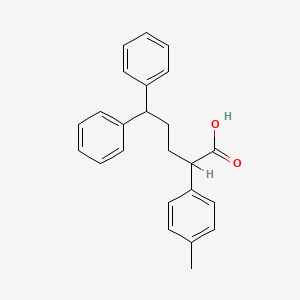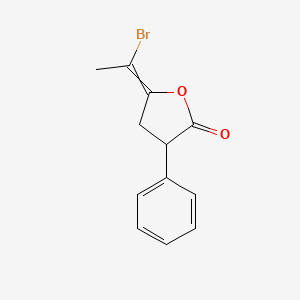
5-(1-Bromoethylidene)-3-phenyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is an organic compound characterized by the presence of a bromoethylidene group attached to a phenyloxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3-phenyloxolan-2-one using bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(1-Bromoethylidene)-3-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethylidene derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of ethylidene derivatives.
Oxidation: Formation of oxidized products with additional functional groups.
科学研究应用
5-(1-Bromoethylidene)-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one involves its interaction with molecular targets through its reactive bromoethylidene group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
5-(1-Chloroethylidene)-3-phenyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
5-(1-Iodoethylidene)-3-phenyloxolan-2-one: Similar structure with an iodine atom instead of bromine.
5-(1-Fluoroethylidene)-3-phenyloxolan-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is unique due to the specific reactivity of the bromoethylidene group, which offers distinct chemical properties and potential applications compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
79054-06-1 |
|---|---|
分子式 |
C12H11BrO2 |
分子量 |
267.12 g/mol |
IUPAC 名称 |
5-(1-bromoethylidene)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C12H11BrO2/c1-8(13)11-7-10(12(14)15-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI 键 |
GHKIPZRZCAVFNK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1CC(C(=O)O1)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
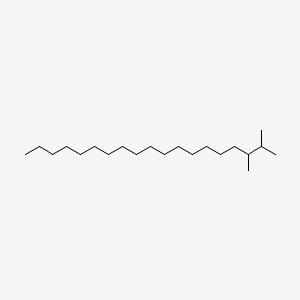
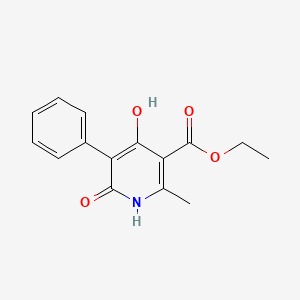

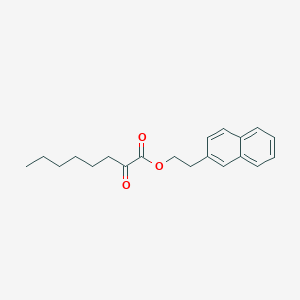

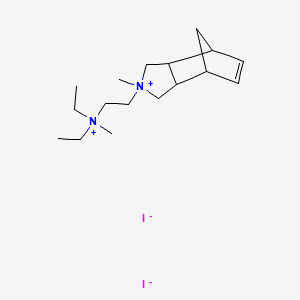
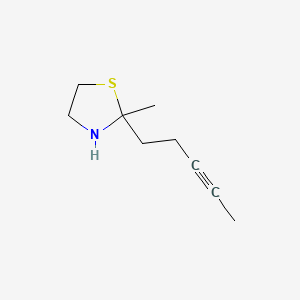
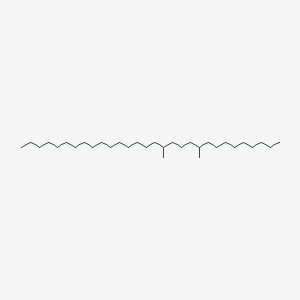
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
